REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1C(O)=O.[CH3:11][O-:12].[Na+].[C:14](Cl)(=O)C(Cl)=O.C[Si](C=[N+]=[N-])(C)C.C(OCC)C.[BrH:32]>CO.CN(C)C=O>[Br:32][CH2:14][C:11]([C:3]1[CH:4]=[N:5][N:6]([CH3:7])[C:2]=1[Br:1])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=NN1C)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3.15 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
21.9 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of volatiles in vacuo
|
Type
|
CONCENTRATION
|
Details
|
the sodium salt was concentrated twice from heptane (100 mL)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 20 hours at room temperature
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
WAIT
|
Details
|
After 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the solid residue was mixed with heptane (250 mL)
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate (100 mL)
|
Type
|
STIRRING
|
Details
|
vigorously stirred with saturated aqueous sodium bicarbonate solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified via silica gel chromatography (Gradient: 12% to 100% ethyl acetate in heptane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |